

(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid CAS number

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Compound of Interest

Compound Name: (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1486634

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An In-depth Technical Guide on (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid**, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document delves into the compound's properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Synthetic Intermediate

(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid, identified by the CAS number 871329-81-6, is a substituted arylboronic acid that has garnered significant attention in synthetic chemistry.^[1] Its structure, featuring a fluorine atom and a methoxycarbonyl group, imparts unique reactivity and makes it a valuable reagent for creating complex organic molecules. These functional groups allow for fine-tuning of electronic properties and provide handles for further chemical transformations, making it particularly useful in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} The boronic acid moiety is central to its utility, enabling its participation in powerful carbon-carbon bond-forming reactions.^[1]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and storage.

| Property | Value | Reference |
|--------------------|--|-----------|
| CAS Number | 871329-81-6 | [1] |
| Molecular Formula | C ₈ H ₈ BFO ₄ | |
| Molecular Weight | 197.96 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, under an inert gas | [1] |

Handling and Storage: **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid** should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[4] Due to the nature of boronic acids, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, which can lead to dehydration and the formation of boroxines (anhydrides).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

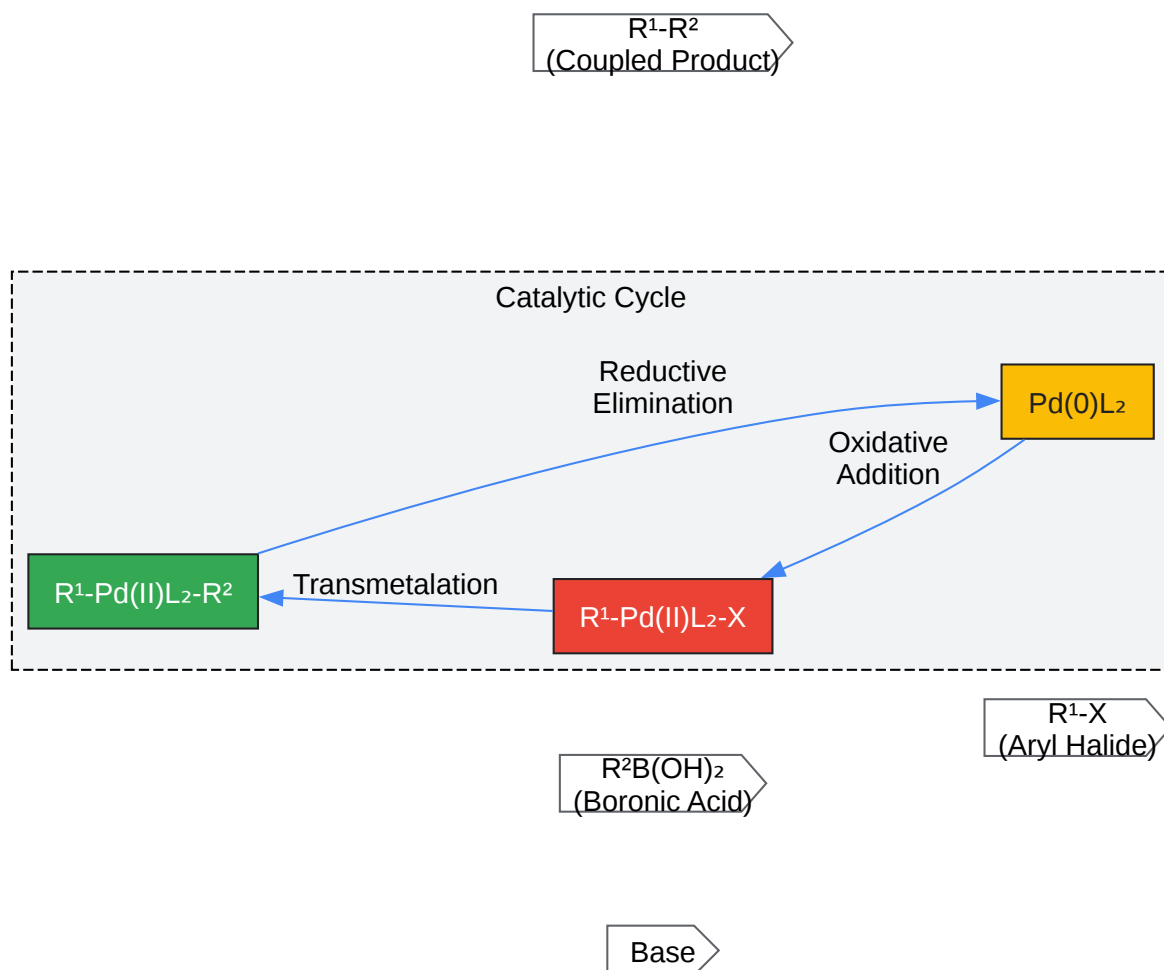
The paramount application of **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance.[5][6][7]

The presence of the electron-withdrawing fluorine and methoxycarbonyl groups on the phenyl ring influences the electronic properties of the boronic acid, which can affect the rate of the transmetalation step in the catalytic cycle.[6]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R^1-X), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (R^2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium complex are coupled and eliminated as the final product (R^1-R^2), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.^[6]



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Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid** with an aryl bromide.

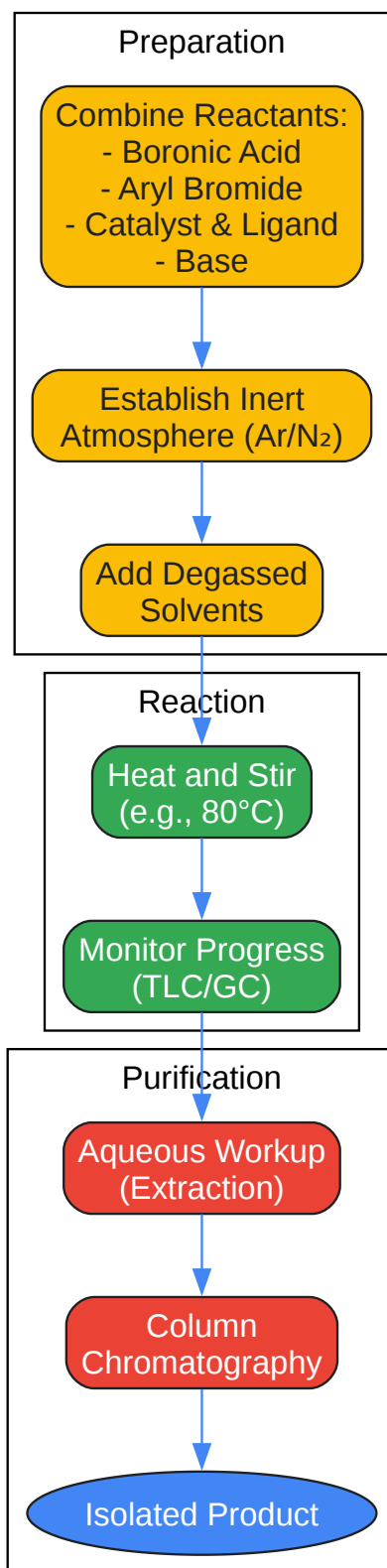
Materials:

- **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- Toluene
- Water

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid** (1.2 mmol), $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K_3PO_4 (2.0 mmol).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
- **Reaction:** Stir the reaction mixture at 80°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[8] **(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid** serves as an excellent building block for introducing a fluorinated phenyl moiety into a target molecule. The methoxycarbonyl group can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. This dual functionality makes it a versatile tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]

Conclusion

(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of C-C bonds under mild conditions. The strategic placement of the fluoro and methoxycarbonyl substituents provides significant advantages for applications in medicinal chemistry and materials science, making it an indispensable tool for the modern synthetic chemist.

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